molecular formula C17H18N2O4S B6495401 N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 896299-32-4

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B6495401
CAS No.: 896299-32-4
M. Wt: 346.4 g/mol
InChI Key: ZPOQQRYZFGANMP-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with methyl, methylcarbamoyl, and benzodioxine-carboxamide groups.

Properties

IUPAC Name

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-9-10(2)24-17(14(9)16(21)18-3)19-15(20)13-8-22-11-6-4-5-7-12(11)23-13/h4-7,13H,8H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOQQRYZFGANMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2COC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS Number: 896299-32-4) is a synthetic compound with a complex structure that includes a thiophene ring and a benzodioxine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of the compound is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, with a molecular weight of 346.4 g/mol. The structural characteristics contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC17H18N2O4S
Molecular Weight346.4 g/mol
CAS Number896299-32-4

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds similar to this compound. For instance, derivatives containing thiophene and benzodioxine structures have been evaluated for their efficacy against various cancer cell lines.

  • Cell Line Studies : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects on human lung cancer cell lines such as A549, HCC827, and NCI-H358. The IC50 values for these compounds often range from 6 to 20 µM depending on the assay format (2D vs. 3D cultures) .
  • Mechanism of Action : The mechanism of action appears to involve interaction with DNA, where these compounds bind within the minor groove of AT-DNA, affecting cellular proliferation and inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to antitumor effects, the compound's structural features suggest potential antimicrobial properties. Compounds with similar thiophene and carbamide functionalities have been tested against various bacterial strains:

  • Testing Protocols : Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .
  • Results : Preliminary results indicate that certain derivatives exhibit promising antibacterial activity, suggesting that modifications to the compound could enhance its efficacy as an antimicrobial agent.

Case Studies

A significant case study involved the synthesis and evaluation of various derivatives of the compound in relation to their biological activities:

  • Synthesis : Compounds were synthesized via cyclization reactions involving α-thiocyanato ketones and subsequent functional group modifications .
  • Biological Evaluation : These synthesized derivatives were subjected to both antitumor and antimicrobial testing. Notably, certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblast cells .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds similar to N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibit promising anticancer properties. The structural components allow for interactions with various biological targets, influencing enzyme activity and cellular signaling pathways. Initial studies suggest potential efficacy against cancer cells through mechanisms involving reactive oxygen species generation and apoptosis induction.

2. Anti-inflammatory and Antimicrobial Properties:
Thiophene derivatives have been documented to possess anti-inflammatory and antimicrobial activities. The presence of the methylcarbamoyl group in the structure enhances solubility and reactivity, making it suitable for further pharmacological exploration. These properties are crucial in developing new therapeutic agents for treating infections and inflammatory diseases .

Agricultural Chemistry Applications

1. Fungicidal Activity:
The compound has been evaluated for its fungicidal properties. In comparative studies, derivatives of thiophene exhibited lower effective concentrations (EC50) than conventional fungicides like diflumetorim and flumorph. This suggests that this compound could serve as a more effective alternative in agricultural applications .

Synthetic Routes and Case Studies

Synthesis:
The synthesis of this compound typically involves multi-step reactions that integrate thiophene derivatives with benzodioxine structures. Key methods include:

  • Formation of Thiophene Ring: Utilizing sulfur-containing reagents to construct the thiophene backbone.
  • Coupling Reactions: Employing coupling agents to link the thiophene with benzodioxine moieties.

Case Study:
A notable study synthesized a series of N-(thiophen-2-yl) derivatives and tested their biological activities. Compounds demonstrated significant fungicidal effects, with one derivative showing an EC50 value of 1.96 mg/L, indicating high potency compared to established fungicides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its hybrid thiophene-benzodioxine scaffold. Below is a comparison with structurally related compounds:

Compound Molecular Formula Molecular Weight Key Functional Groups Structural Highlights
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (Target) C₁₈H₂₀N₂O₄S* ~384.43 g/mol* Thiophene, methylcarbamoyl, benzodioxine, carboxamide Hybrid scaffold with planar (thiophene) and puckered (benzodioxine) ring systems
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () C₁₈H₁₅N₃O₄S 369.40 g/mol Thiadiazole, phenylcarbamoyl, benzoate ester Rigid thiadiazole core; ester group enhances solubility
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide () C₂₄H₂₆N₂O₅S 454.50 g/mol Benzothiophene, chromene, methoxyethylcarbamoyl Extended conjugation from chromene; tetrahydrobenzothiophene enhances lipophilicity

*Estimated based on structural analysis.

Physicochemical Properties

  • Target Compound : Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to the carboxamide and benzodioxine groups. The methyl substituents may enhance metabolic stability.
  • Compound : Higher polarity from the thiadiazole and ester groups likely improves aqueous solubility compared to the target compound.
  • Compound : Chromene and tetrahydrobenzothiophene contribute to increased hydrophobicity, suggesting superior membrane permeability.

Preparation Methods

Acyl Chloride Formation via Thionyl Chloride

The carboxylic acid undergoes activation to enable nucleophilic attack by the amine component. Thionyl chloride (SOCl₂) is the most common reagent for this conversion. In a standardized protocol, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (5.55 mmol) reacts with SOCl₂ (30.7 mL) at 85°C for 1 hour under nitrogen. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a reactive oil. This intermediate is highly moisture-sensitive and typically used immediately in subsequent steps.

Alternative Activation Using Coupling Reagents

For laboratories avoiding SOCl₂ due to safety concerns, coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer a viable alternative. A mixture of the carboxylic acid (1 eq), HATU (1 eq), and N-ethyl-N,N-diisopropylamine (DIPEA, 3 eq) in DMF reacts at 40°C for 16 hours, forming the activated ester in situ. This method achieves comparable yields (85–90%) to the acyl chloride route but requires stringent anhydrous conditions to prevent reagent decomposition.

Synthesis of the Thiophene Amine Component

The amine component, 4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-amine, is synthesized via sequential functionalization of 2-aminothiophene:

  • Acylation at C3 : Treatment of 2-aminothiophene with methyl isocyanate in THF introduces the methylcarbamoyl group. Catalysis by 4-dimethylaminopyridine (DMAP) at 0°C suppresses side reactions.

  • Dimethylation at C4 and C5 : The intermediate undergoes Friedel-Crafts alkylation using methyl iodide and aluminum chloride, achieving regioselective dimethylation.

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the amine as a pale-yellow solid. Nuclear magnetic resonance (NMR) confirms substitution patterns, with characteristic shifts at δ 2.25 (s, 6H, CH₃) and δ 3.01 (s, 3H, NCH₃).

Amide Bond Formation: Critical Reaction Parameters

Acyl Chloride Route

The benzodioxine acyl chloride reacts with the thiophene amine in dichloromethane (DCM) or ethyl acetate (EtOAc) at 0–25°C. Triethylamine (TEA) or pyridine neutralizes HCl byproducts. A representative procedure reports dissolving the acyl chloride (1 eq) in DCM, adding the amine (1.05 eq) and TEA (2 eq), and stirring for 4 hours. Workup with aqueous HCl and NaHCO₃ followed by solvent evaporation yields the crude product, which is purified via recrystallization (toluene) or reverse-phase HPLC.

ParameterOptimal ValueImpact on Yield
SolventDCMMaximizes solubility of intermediates
Temperature0–25°CMinimizes decomposition
Amine Equivalents1.05 eqEnsures complete acyl chloride consumption

Coupling Reagent-Mediated Route

Combining the pre-activated benzodioxine ester (1 eq) with the thiophene amine (1 eq) in DMF at 40°C for 16 hours achieves 85–90% conversion. This method avoids handling corrosive acyl chlorides but necessitates HPLC purification due to residual coupling reagents.

Purification and Characterization

Final purification employs:

  • Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients (20–50% EtOAc) removes unreacted amine and dimeric byproducts.

  • Recrystallization : Toluene or ethanol/water mixtures yield crystalline product (melting point 165–173°C).

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (0.1% trifluoroacetic acid) resolve polar impurities.

Structural confirmation relies on:

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ observed at m/z 347.1142 (calculated 347.1145).

  • ¹H NMR : Key signals include δ 4.29–4.40 (m, 4H, benzodioxine OCH₂), δ 6.92 (t, 1H, aromatic), and δ 2.25 (s, 6H, CH₃).

Scalability and Industrial Considerations

Bench-scale syntheses (1–10 g) favor the acyl chloride route for its simplicity and cost-effectiveness. Kilo-scale production, however, often adopts coupling reagents to mitigate safety risks associated with SOCl₂. Process intensification studies suggest microwave-assisted reactions (100°C, 30 minutes) reduce cycle times by 70% without compromising yield .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

The synthesis requires multi-step reactions with precise control of conditions:

  • Temperature and solvent choice : Reflux under inert atmosphere (e.g., nitrogen) minimizes side reactions, while polar aprotic solvents like DMF enhance reactivity .
  • Catalyst selection : Coupling agents like DCC/DMAP improve amide bond formation efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating .
  • Intermediate characterization : Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity at each step .

Q. Which analytical techniques are most reliable for confirming the compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm), while 13C^{13}C-NMR confirms carbonyl groups (e.g., 160–165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical values) .
  • Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Q. How can solubility challenges be addressed during biological assays?

  • Solvent screening : Test DMSO for stock solutions (≤1% v/v to avoid cytotoxicity) and aqueous buffers (e.g., PBS with 0.1% Tween-80) for dilution .
  • Co-solvents : Use cyclodextrins or polyethylene glycol derivatives to enhance solubility in hydrophilic media .

Q. What purification methods are effective for isolating the final product?

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Q. How should researchers design initial biological activity screens?

  • Dose-response assays : Test concentrations from 1 nM to 100 µM to determine IC50_{50} values .
  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzodioxine derivatives’ anti-inflammatory activity) .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data during X-ray structure determination?

  • Refinement tools : Use SHELXL for small-molecule refinement, applying constraints for disordered regions (e.g., methyl group rotations) .
  • Validation software : Mercury’s packing similarity analysis identifies symmetry mismatches or twinning .
  • Hydrogen bonding analysis : Apply graph-set notation (e.g., Etter’s rules) to resolve ambiguous interactions .

Q. How can hydrogen bonding patterns inform crystal engineering for this compound?

  • Graph-set analysis : Classify motifs (e.g., R22(8)R_2^2(8) rings) to predict co-crystal formation with carboxylic acid co-formers .
  • Thermal stability : Correlate melting points with hydrogen bond density (e.g., higher density increases TmT_m) .

Q. What computational methods predict metabolic stability in vitro?

  • Aldehyde oxidase (AO) susceptibility : Use docking simulations (e.g., AutoDock Vina) to assess AO binding at the thiophene ring .
  • Metabolite identification : LC-MS/MS detects oxidation products (e.g., sulfoxide derivatives) .

Q. How can ring puckering in the benzodioxine moiety impact biological activity?

  • Conformational analysis : Calculate Cremer-Pople parameters (e.g., puckering amplitude qq) using crystallographic data .
  • Dynamic NMR : Monitor chair-to-boat transitions in solution to link flexibility to receptor binding .

Q. How should researchers resolve contradictory bioactivity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

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